

# Animal models for studying Dihydrosesamin in vivo effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Dihydrosesamin |           |  |  |  |
| Cat. No.:            | B1153223       | Get Quote |  |  |  |

# Section 1: Dihydromyricetin (DHM)

Dihydromyricetin (DHM), a natural flavonoid, has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. In vivo studies in various animal models have been instrumental in elucidating its therapeutic potential.

# Application Notes: In Vivo Effects of Dihydromyricetin Neurodegenerative Diseases

DHM has shown promise in animal models of Alzheimer's, Parkinson's, and Huntington's diseases. It is reported to improve cognitive function, reduce neuroinflammation, and protect against neuronal loss.[1][2][3]

Table 1: Summary of DHM In Vivo Effects in Neurodegenerative Disease Models



| Animal Model                         | Disease Model           | DHM Dosage                      | Key<br>Quantitative<br>Outcomes                                                   | Reference |
|--------------------------------------|-------------------------|---------------------------------|-----------------------------------------------------------------------------------|-----------|
| APP/PS1<br>Transgenic Mice           | Alzheimer's<br>Disease  | 1 mg/kg, i.p. for 4<br>weeks    | Decreased<br>number of<br>activated<br>microglia in<br>hippocampus<br>and cortex. | [4]       |
| TG-SwDI<br>Transgenic Mice           | Alzheimer's<br>Disease  | 2 mg/kg, orally<br>for 3 months | Reduced brain levels of soluble and insoluble Aβ42.                               | [2]       |
| Aβ <sub>1–42</sub> -injected<br>Rats | Alzheimer's<br>Disease  | 100-200 mg/kg<br>for 21 days    | Decreased<br>serum and<br>hippocampal<br>levels of IL-1β,<br>IL-6, and TNF-α.     | [1]       |
| MPTP-induced<br>Mice                 | Parkinson's<br>Disease  | Not specified                   | Decreased<br>dopaminergic<br>neuronal loss.                                       | [1]       |
| 3-NP Rat Model                       | Huntington's<br>Disease | 10 mg/kg/day for<br>5 days      | Increased striatal metabolic rate and SOD activity; decreased malondialdehyde     |           |

# **Inflammation**

DHM exhibits potent anti-inflammatory properties in various animal models of acute and chronic inflammation.

Table 2: Summary of DHM In Vivo Effects in Inflammation Models



| Animal Model              | Disease Model                        | DHM Dosage    | Key<br>Quantitative<br>Outcomes                                                               | Reference |
|---------------------------|--------------------------------------|---------------|-----------------------------------------------------------------------------------------------|-----------|
| Rats                      | Carrageenan-<br>induced paw<br>edema | 250 mg/kg     | Significant reduction in paw edema at 2-4 hours post-carrageenan injection.                   | [5]       |
| Weaned Piglets            | LPS-induced intestinal injury        | Not specified | Alleviation of jejunum mucosa damage.                                                         | [6]       |
| Growing-finishing<br>Pigs | Dietary<br>supplementation           | 0.03% of diet | Increased jejunal<br>activities of T-<br>AOC, CAT, and<br>GSH-Px;<br>decreased MDA<br>levels. | [7]       |

# Cancer

In vivo studies using xenograft models have demonstrated the anti-tumor effects of DHM against various cancers.

Table 3: Summary of DHM In Vivo Effects in Cancer Models



| Animal Model | Disease Model                                        | DHM Dosage                                    | Key<br>Quantitative<br>Outcomes                            | Reference |
|--------------|------------------------------------------------------|-----------------------------------------------|------------------------------------------------------------|-----------|
| Nude Mice    | Hepatocellular<br>Carcinoma<br>(HepG2<br>xenograft)  | 150-500 mg/kg,<br>twice weekly for<br>21 days | 43.5 ± 20% inhibition of tumor volume at 500 mg/kg.        |           |
| Nude Mice    | Muscle Invasive<br>Bladder Cancer<br>(T24 xenograft) | 20 mg/kg, i.v.<br>every 3 days for<br>21 days | Significant<br>suppression of in<br>vivo<br>tumorigenesis. | -         |

# **Experimental Protocols**

# Protocol 1: Alzheimer's Disease Mouse Model

Objective: To evaluate the neuroprotective effects of DHM in an APP/PS1 transgenic mouse model of Alzheimer's disease.

#### Materials:

- APP/PS1 transgenic mice (4 months old)
- Dihydromyricetin (DHM)
- Dimethyl sulfoxide (DMSO)
- Sterile saline
- Morris Water Maze apparatus
- Immunofluorescence and Western blot reagents

#### Procedure:

Animal Grouping: Randomly divide 32 APP/PS1 transgenic mice into four groups (n=8 each):
 2-week DHM-treated, 2-week control, 4-week DHM-treated, and 4-week control.



#### Drug Administration:

- Prepare a stock solution of DHM in DMSO.
- For treatment groups, dilute the DHM stock in sterile saline to a final concentration for a dose of 1 mg/kg.
- Administer DHM (1 mg/kg) via intraperitoneal (i.p.) injection daily at the same time.
- For control groups, administer an equivalent volume of DMSO diluted in saline.
- Behavioral Testing (Morris Water Maze):
  - Following the 2 or 4-week treatment period, assess spatial learning and memory.
  - The maze consists of a circular pool filled with opaque water, with a hidden platform.
  - Train mice to find the hidden platform over several days.
  - Record escape latency, path length, and time spent in the target quadrant during a probe trial without the platform.
- Tissue Collection and Analysis:
  - After behavioral testing, euthanize the mice and perfuse with saline.
  - Harvest brain tissue; fix one hemisphere for immunofluorescence and homogenize the other for Western blotting.
  - Immunofluorescence: Stain brain sections for markers of microglial activation (e.g., Iba1)
    and NLRP3 inflammasome components.
  - Western Blot: Analyze protein levels of inflammatory markers (e.g., IL-1β) in brain homogenates.[4]

# Protocol 2: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of DHM.



#### Materials:

- Wistar rats
- Dihydromyricetin (DHM)
- 1% Carrageenan solution in saline
- Plethysmometer

#### Procedure:

- Animal Grouping: Acclimatize rats and divide them into a vehicle control group and a DHM treatment group (n=8 per group).
- Drug Administration: Administer DHM (250 mg/kg) or vehicle orally to the respective groups.
- Induction of Edema: One hour after drug administration, inject 100 μL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8]
- · Measurement of Paw Volume:
  - Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline).
  - Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
- Data Analysis: Calculate the percentage of edema inhibition for the DHM-treated group compared to the vehicle control group at each time point.

# **Signaling Pathways and Visualizations**

DHM exerts its effects by modulating several key signaling pathways, including NF-κB and Nrf2.

















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases
  PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. Dihydromyricetin inhibits microglial activation and neuroinflammation by suppressing NLRP3 inflammasome activation in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Dihydromyricetin Enhances Intestinal Antioxidant Capacity of Growing-Finishing Pigs by Activating ERK/Nrf2/HO-1 Signaling Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Animal models for studying Dihydrosesamin in vivo effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1153223#animal-models-for-studyingdihydrosesamin-in-vivo-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com